molecular formula C14H17F2NO2 B2385471 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097890-42-9

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No. B2385471
CAS RN: 2097890-42-9
M. Wt: 269.292
InChI Key: PMMIAKUYOVEHKV-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O. It’s a derivative of furan and is considered a potential biofuel, being derivable from cellulose .


Synthesis Analysis

Furan derivatives can be synthesized from biomass. For example, 2,5-dimethylfuran and 2-methylfuran are regarded as potential biofuels in the future . Some useful compounds, such as 2,5-furandimethanol (FDM), 2,5-dimethylfuran (DMF), and 2,5-dimethyltetrahydrofuran (DMTHF), have been synthesized by reduction of 5-hydroxymethylfurfural (HMF) .


Molecular Structure Analysis

The molecular structure of 2,5-dimethylfuran has been studied using molecular dynamics simulation of the force field of the ReaxFF molecular reaction .


Chemical Reactions Analysis

The chemical kinetic mechanism of soot formation during pyrolysis of 2,5-dimethylfuran has been studied . The process was divided into four stages: the formation of the initial ring, the formation and growth of polycyclic aromatic hydrocarbons, the formation of the initial soot, and the growth and graphitization of soot .


Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid with a density of 0.8897 g/cm3. It has a melting point of -62 °C and a boiling point of 92 to 94 °C. It is insoluble in water .

Scientific Research Applications

Biomass Conversion and Polymer Production

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its related compounds, are recognized for their pivotal role as platform chemicals in converting plant biomass into valuable industrial chemicals and materials. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Notably, furan derivatives are instrumental in producing a wide range of monomers and polymers, offering sustainable pathways for developing new generation polymers and functional materials. The synthesis of HMF from plant feedstocks and its utility in monomer and polymer production highlight the significance of furan derivatives in advancing material science and polymer chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Fuel Applications and Environmental Impact

The exploration of oxygenated fuels, including ethers and alcohols, underscores the potential of furan derivatives in enhancing fuel properties and environmental performance. Oxygenated fuels, derived from renewable sources, can significantly impact reducing emissions and improving air quality when used in spark ignition engines. Research into the environmental and performance aspects of oxygenated fuels elucidates the benefits of incorporating furan derivatives into fuel formulations, aiming for higher efficiency and lower environmental impact (Awad et al., 2018).

Advanced Fuel Options

The study of 2,5-Dimethylfuran (DMF) as a biofuel highlights the promising role of furan derivatives in developing alternative fuels for spark ignition engines. DMF, derived from lignocellulosic biomass, is identified as a critical green solution for addressing the challenges of fossil fuel dependency and environmental degradation. The comparative analysis of DMF with conventional fuels reveals its potential in offering a sustainable, efficient, and environmentally friendly alternative for future energy needs (Hoang, Nižetić, & Ölçer, 2021).

Safety And Hazards

2,5-Dimethylfuran is very flammable and harmful. Its flash point is -1 °C, and its autoignition temperature is 285.85 °C .

Future Directions

The development of the second-generation biosynthesis technology has led to 2,5-dimethylfuran and 2-methylfuran being regarded as the two highest potential biofuels in the future . The ability to efficiently and rapidly produce dimethylfuran from fructose or glucose, which can be derived from starch and cellulose, adds to the attraction of dimethylfuran .

properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMIAKUYOVEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

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